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Compound of Interest

Compound Name: 2-azido-N-propan-2-ylacetamide

CAS No.: 1192358-66-9

Cat. No.: B1488120

Get Quote

Executive Summary
The functionalization of proteins via bioorthogonal chemistry requires probes that are highly

reactive yet minimally perturbing to the target macromolecule's native structure. 2-azido-N-
propan-2-ylacetamide (also known as 2-azido-N-isopropylacetamide, CAS: 1192358-66-9) is

a compact, low-molecular-weight (142.16 g/mol ) azide probe[1][2]. It is specifically engineered

to introduce an isopropylamide moiety onto alkyne-tagged proteins via Copper-Catalyzed

Azide-Alkyne Cycloaddition (CuAAC). The isopropyl group provides a critical balance of steric

shielding and solubility, mimicking hydrophobic amino acid side chains (e.g., valine) without

inducing massive structural perturbations, making it ideal for structure-activity relationship

(SAR) studies and biomaterial functionalization[3].

This application note details a highly optimized, self-validating CuAAC protocol for conjugating

2-azido-N-propan-2-ylacetamide to alkyne-modified proteins, ensuring maximum yield while

preserving protein integrity.
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The CuAAC reaction is the gold standard for bioorthogonal labeling due to its extreme

thermodynamic driving force and strict orthogonality to biological functional groups[4].

However, the reaction relies on the in situ generation of Copper(I), a highly reactive transition

metal state that can easily disproportionate or generate reactive oxygen species (ROS) in

aqueous environments.

To prevent protein degradation, this protocol utilizes THPTA (tris(3-

hydroxypropyltriazolylmethyl)amine). Unlike older ligands such as TBTA, THPTA is highly

water-soluble and fully encapsulates the Cu(I) ion[4][5]. By occupying all available coordination

sites on the copper catalyst, THPTA acts as a sacrificial shield, preventing the catalyst from

interacting with molecular oxygen and generating ROS that would otherwise oxidize sensitive

residues like histidine, cysteine, and methionine.
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Figure 1: Mechanistic pathway of the CuAAC reaction stabilized by THPTA.
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Experimental Design & Self-Validating Systems
A robust protocol must be a self-validating system. To ensure that the observed labeling is

strictly the result of covalent triazole formation and not non-specific hydrophobic adsorption of

the 2-azido-N-propan-2-ylacetamide probe, you must run parallel controls:

The Negative Control (Minus Ascorbate): Assemble the reaction exactly as described but

replace sodium ascorbate with an equal volume of water. Without ascorbate, Cu(II) cannot

be reduced to the catalytically active Cu(I)[4]. Any mass shift observed in this control during

downstream LC-MS analysis indicates non-specific binding, signaling a need to increase the

stringency of the purification washes.

The Order of Addition (Causality): Premixing the CuSO₄ and THPTA is a non-negotiable

step[6]. If unchelated Cu(II) is introduced directly to the protein, it will coordinate non-

specifically to the peptide backbone. Subsequent addition of ascorbate will reduce this

localized copper, generating site-specific ROS that will cleave the protein. Premixing ensures

100% of the copper is kinetically trapped in the THPTA coordination sphere prior to protein

contact.

Quantitative Reagent Specifications
Note: The following concentrations are optimized for a standard 100 µL reaction volume.
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Reagent
Stock
Concentration

Final
Concentration

Molar
Equivalents
(vs. Protein)

Purpose

Alkyne-Tagged

Protein
1 - 5 mg/mL 50 µM 1 eq

Target

macromolecule

2-azido-N-

propan-2-

ylacetamide

10 mM (in

DMSO)
500 µM 10 eq

Bioorthogonal

probe

CuSO₄ 20 mM (in H₂O) 100 µM 2 eq Cu(II) source

THPTA 50 mM (in H₂O) 500 µM 10 eq
Cu(I) stabilizing

ligand

Sodium

Ascorbate
100 mM (in H₂O) 2.5 mM 50 eq Reducing agent

Step-by-Step Methodology
Phase 1: Reagent Preparation

Buffer Selection: Prepare a 100 mM Sodium Phosphate buffer (pH 7.4). Crucial: Do not use

buffers containing primary amines (e.g., Tris) or chelating agents (e.g., EDTA), as they will

strip the copper from the THPTA ligand and halt the reaction.

Probe Preparation: Dissolve 2-azido-N-propan-2-ylacetamide in anhydrous DMSO to a

stock concentration of 10 mM. Aliquot and store at -20°C.

Ascorbate Preparation: Weigh out Sodium Ascorbate and dissolve in LC-MS grade water to

100 mM. This must be prepared fresh immediately before use. Ascorbate oxidizes rapidly in

the presence of atmospheric oxygen, losing its reducing power[6].

Phase 2: Reaction Assembly
Protein & Probe Mixture: In a low-protein-binding microcentrifuge tube, dilute the alkyne-

tagged protein to 50 µM in the phosphate buffer. Add the 2-azido-N-propan-2-ylacetamide
stock to achieve a final concentration of 500 µM. Vortex gently to mix.
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Catalyst Premix: In a separate tube, combine 1 volume of 20 mM CuSO₄ with 2.5 volumes of

50 mM THPTA. Incubate at room temperature for 5 minutes. The solution will turn a faint

blue, indicating the formation of the Cu(II)-THPTA complex[6].

Complex Addition: Add the required volume of the Cu(II)-THPTA premix to the protein/probe

solution to achieve a final Cu(II) concentration of 100 µM.

Initiation: Initiate the cycloaddition by adding the freshly prepared Sodium Ascorbate to a

final concentration of 2.5 mM.

Incubation: Flush the reaction tube with argon or nitrogen gas to displace oxygen, seal

tightly, and incubate at room temperature for 1.5 to 2 hours on an end-over-end rotator.

Phase 3: Purification & Validation
Quenching: Terminate the reaction by adding EDTA to a final concentration of 5 mM. This

rapidly chelates the copper, halting any further catalysis or ROS generation.

Desalting: Purify the labeled protein using a size-exclusion chromatography (SEC) column

(e.g., Zeba Spin Desalting Column) pre-equilibrated with your desired downstream storage

buffer.

Validation: Analyze the purified conjugate via intact mass spectrometry (LC-MS). Successful

conjugation of 2-azido-N-propan-2-ylacetamide will yield a precise mass shift of +142.16

Da relative to the unmodified alkyne-tagged protein.
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Figure 2: Stepwise experimental workflow for CuAAC protein labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1488120/docs#application-note-bioorthogonal-
protein-labeling-via-2-azido-n-propan-2-ylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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